Bienvenue dans la boutique en ligne BenchChem!

(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Chiral Building Blocks Stereoselective Synthesis Enantiomeric Purity

This (S)-enantiomer is a critical chiral building block for medicinal chemistry. The Cbz group enables orthogonal deprotection, essential for sequential functionalization in protease inhibitor and GPCR ligand synthesis. Avoid synthetic failure and misleading SAR data caused by racemates or wrong enantiomers. ≥95% purity, in stock. For opioid research, HCV NS3 protease, BACE1, Factor Xa, and pain management SAR campaigns.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 1373232-22-4
Cat. No. B1523903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate
CAS1373232-22-4
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC1C(=O)NCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H16N2O3/c1-10-12(16)14-7-8-15(10)13(17)18-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m0/s1
InChIKeyQGOPZRYPDFSHOY-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl 2-Methyl-3-Oxopiperazine-1-Carboxylate (CAS 1373232-22-4): A Chiral Piperazinone Building Block for Medicinal Chemistry Procurement


(S)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS 1373232-22-4) is a chiral 3-oxopiperazine (piperazinone) derivative that serves as a versatile building block and key synthetic intermediate in medicinal chemistry [1]. Characterized by a Cbz (benzyloxycarbonyl) protecting group, a 2-methyl substituent, and a defined (S)-stereocenter, this compound is a solid with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol [2]. Its core piperazinone scaffold is recognized as a privileged structure in drug discovery, frequently employed in the construction of protease inhibitors, GPCR ligands, and other biologically active molecules where defined stereochemistry is a critical determinant of target engagement [1].

Why Generic Substitution of (S)-Benzyl 2-Methyl-3-Oxopiperazine-1-Carboxylate Is Not Advisable for Chiral Drug Discovery


In medicinal chemistry campaigns, the substitution of a chiral building block with a racemate, an opposite enantiomer, or an alternative protecting group variant can derail a synthetic route and invalidate downstream structure-activity relationships (SAR) [1]. For (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate, the defined (S)-stereocenter is not merely a structural feature but a functional prerequisite; the stereochemistry of final drug candidates is heavily dependent on the starting material configuration, and the majority of stereoselective syntheses of piperazines and oxopiperazines rely on this principle [2]. Furthermore, the Cbz protecting group offers orthogonal deprotection conditions relative to the more common Boc group, enabling sequential manipulations that are impossible with a single protecting group strategy [1]. Interchanging this compound with the (R)-enantiomer (CAS 1373232-19-9) or the Boc-protected analog (CAS 1799971-34-8) without rigorous comparative validation introduces a high risk of synthetic failure or, in the worst case, the generation of misleading biological data from an undefined stereochemical mixture [2].

Quantitative Differentiation Guide for (S)-Benzyl 2-Methyl-3-Oxopiperazine-1-Carboxylate vs. Key Comparators


Defined (S)-Stereochemistry Enables Deterministic Downstream Synthesis, in Contrast to Racemic Mixtures

The (S)-enantiomer (CAS 1373232-22-4) is a single, well-defined stereoisomer, while its (R)-counterpart (CAS 1373232-19-9) is a distinct compound. In the majority of cases, the stereochemistry of final piperazine-based drug candidates is directly dependent on the configuration of the starting material [1]. Using a racemic mixture or an undefined stereocenter introduces unpredictable outcomes, often leading to a complex mixture of diastereomers that are difficult to separate and confound SAR analysis. This contrasts sharply with the use of a defined enantiomer like (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate, which provides a deterministic, reproducible entry into enantiopure product space [1].

Chiral Building Blocks Stereoselective Synthesis Enantiomeric Purity

Cbz Protecting Group Offers Orthogonal Deprotection vs. Boc-Protected Analog, Enabling Sequential Modifications

The benzyl carbamate (Cbz) group on this compound can be removed by hydrogenolysis (H2, Pd/C) under neutral conditions, which is orthogonal to the acid-labile Boc group commonly used in alternative building blocks like (S)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS 1799971-34-8) [1][2]. This orthogonality is a critical design feature in multi-step syntheses. For instance, an efficient and scalable route to orthogonally protected 2-oxopiperazines has been developed, explicitly leveraging this principle to allow for sequential, chemoselective deprotection and further functionalization [2]. Substituting the Cbz-protected compound with its Boc-protected analog would eliminate the option for mild, reductive deprotection in the presence of other acid-sensitive moieties.

Orthogonal Protection Peptidomimetic Synthesis Reaction Selectivity

High Enantiomeric Purity Specifications (≥97-98%) from Commercial Sources Ensure Reproducible Chiral Synthesis

Leading vendors specify the (S)-enantiomer (CAS 1373232-22-4) at high chemical purity (95-97%) and, critically, its enantiomeric purity is assured by its identity as a single stereoisomer [1]. In contrast, generic or low-cost sources of the racemic mixture or the (R)-enantiomer may not guarantee comparable stereochemical integrity. For example, the (R)-enantiomer (CAS 1373232-19-9) is also available at ≥97% purity from reputable suppliers . However, the procurement decision is driven by the required stereochemistry for the specific target, not by a generic purity metric. The availability of the (S)-enantiomer at a high, defined purity level is a direct differentiator for projects requiring this specific configuration.

Chiral Purity Quality Control Analytical Specification

Moderate Aqueous Solubility Facilitates Reaction Workup, but Differs from More Polar Derivatives

The computed aqueous solubility of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is 0.99 g/L at 25°C . This moderate, yet defined, solubility influences the choice of reaction solvent and workup procedures. For instance, while more polar derivatives like 2-methyl-3-oxopiperazine hydrochloride (free base CAS 23936-11-0) are expected to be highly water-soluble, this compound's limited water solubility can be advantageous for liquid-liquid extractions, facilitating product isolation from aqueous reaction mixtures. While a direct, experimentally measured comparison is not available, this computed value provides a quantitative baseline for process development.

Physicochemical Properties Solubility Reaction Medium

Vendor-Cited Application in Opioid Receptor Research Suggests a Specific Pharmacological Niche

A specialty chemical supplier explicitly markets this (S)-enantiomer as an intermediate for opioid research, stating that the '(S)-configuration and 2-methyl group enable -receptor selectivity' and support the 'development of peripherally-acting analgesics with reduced CNS side effects' . In parallel, the (R)-enantiomer is promoted for 'exploration of -opioid subtype selectivity' . While these are vendor claims and not peer-reviewed data, they point to a potential application niche for this specific enantiomer that would not be accessible with a racemic mixture or the opposite enantiomer. This vendor intelligence can guide procurement for SAR studies focused on opioid receptor pharmacology.

Opioid Receptor Pain Management GPCR Ligand

Published Yield Data for Analogous Chiral 2-Oxopiperazine Syntheses Provide a Benchmark for Process Feasibility

While specific yield data for the synthesis of (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is not available in the public domain, a well-established, high-yielding route to similar chiral 2-oxopiperazines bearing a benzyl protecting group has been reported, achieving overall yields of 83–92% starting from commercially available N-protected amino acids [1]. This class-level evidence suggests that the target compound can be synthesized efficiently using analogous methodology, providing a quantitative benchmark for process chemists evaluating the feasibility of in-house synthesis versus procurement.

Synthetic Yield Process Chemistry Reaction Efficiency

Defined Application Scenarios for (S)-Benzyl 2-Methyl-3-Oxopiperazine-1-Carboxylate in Drug Discovery


Chiral Building Block for the Stereocontrolled Synthesis of Peptidomimetic Protease Inhibitors

Medicinal chemists designing peptidomimetic inhibitors for proteases (e.g., HCV NS3 protease, BACE1, or Factor Xa) require chiral, orthogonally protected piperazinone scaffolds to introduce conformational constraint and mimic peptide bonds. (S)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate serves as an ideal core for such applications. Its defined (S)-stereocenter, as emphasized in stereoselective synthesis reviews [1], ensures the creation of a single, predictable stereoisomer in the final drug candidate, which is critical for achieving potent and selective target engagement. The Cbz protecting group, orthogonal to acid-labile Boc groups [1], allows for sequential deprotection and functionalization strategies, enabling the construction of complex, multi-functionalized inhibitors. This scenario is directly supported by the well-established role of 3-oxopiperazines in the development of HCV protease inhibitors and BACE1 inhibitors [2].

Key Intermediate for SAR Studies on Opioid Receptor Subtype Selectivity

In the field of pain management, understanding the structural determinants of opioid receptor subtype selectivity (μ, δ, κ) is paramount for developing safer analgesics with reduced side effects. Vendor claims for this compound specifically highlight its utility in opioid research, with the (S)-configuration purported to enable 'receptor selectivity' for peripherally-acting analgesics [1]. This positions the compound as a specialized intermediate for SAR campaigns. By using this defined (S)-enantiomer, researchers can confidently attribute observed pharmacological activity to the (S)-configuration, avoiding the confounding effects of a racemic mixture. This scenario is further bolstered by the parallel use of the (R)-enantiomer for exploring different opioid subtype profiles, underscoring the critical importance of enantiopure starting materials in this research area [1].

Orthogonal Protecting Group Strategy in Multi-Step Synthesis of GPCR Ligands

G-protein coupled receptors (GPCRs) represent a major class of drug targets. The synthesis of novel GPCR ligands often requires the sequential introduction of diverse functional groups onto a central piperazine or piperazinone scaffold. The Cbz group on (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate is a strategic asset in this context. As established in the literature, an efficient route to orthogonally protected 2-oxopiperazines has been developed to enable such chemoselective manipulations [1]. A researcher aiming to construct a library of GPCR-targeting compounds could utilize this Cbz-protected building block to first modify the free amine after selective deprotection, followed by further elaboration of the piperazinone core. This orthogonal strategy is not possible with alternative building blocks like the Boc-protected analog, which would be deprotected under the same acidic conditions that might affect other sensitive parts of the molecule.

Process Development Reference Standard for Chiral Purity Method Validation

In process chemistry and analytical development, a well-characterized, high-purity single enantiomer is an essential reference standard. (S)-Benzyl 2-methyl-3-oxopiperazine-1-carboxylate, available from multiple vendors at purities of ≥95-97% [1][2], serves this purpose. Its distinct CAS number (1373232-22-4) differentiates it from the (R)-enantiomer (CAS 1373232-19-9) and any racemic mixtures. Analytical chemists can use this compound to develop and validate chiral HPLC or SFC methods for monitoring enantiomeric excess in reaction mixtures or final products. The moderate aqueous solubility of 0.99 g/L at 25°C also provides a key parameter for developing robust sample preparation protocols. This application is a direct consequence of the compound's defined identity and the availability of high-purity commercial samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-benzyl 2-methyl-3-oxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.